2-(1-Benzofuran-2-yl)-1-(2-hydroxy-4-methoxy-5-propylphenyl)ethanone
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Overview
Description
2-(1-Benzofuran-2-yl)-1-(2-hydroxy-4-methoxy-5-propylphenyl)ethanone is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzofuran ring fused to a phenyl ring with various functional groups, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-1-(2-hydroxy-4-methoxy-5-propylphenyl)ethanone typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones with suitable reagents.
Functional Group Introduction:
Coupling Reaction: The final step involves coupling the benzofuran ring with the substituted phenyl ring using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-1-(2-hydroxy-4-methoxy-5-propylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy and propyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-1-(2-hydroxy-4-methoxy-5-propylphenyl)ethanone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzofuran-2-yl)-1-phenylethanone: Lacks the hydroxy, methoxy, and propyl groups.
2-(1-Benzofuran-2-yl)-1-(2-hydroxyphenyl)ethanone: Lacks the methoxy and propyl groups.
2-(1-Benzofuran-2-yl)-1-(4-methoxyphenyl)ethanone: Lacks the hydroxy and propyl groups.
Uniqueness
2-(1-Benzofuran-2-yl)-1-(2-hydroxy-4-methoxy-5-propylphenyl)ethanone is unique due to the presence of multiple functional groups that can impart diverse biological activities and chemical reactivity. The combination of hydroxy, methoxy, and propyl groups on the phenyl ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20O4 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-1-(2-hydroxy-4-methoxy-5-propylphenyl)ethanone |
InChI |
InChI=1S/C20H20O4/c1-3-6-13-10-16(18(22)12-20(13)23-2)17(21)11-15-9-14-7-4-5-8-19(14)24-15/h4-5,7-10,12,22H,3,6,11H2,1-2H3 |
InChI Key |
UGHBUKHKCXKERG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)O)C(=O)CC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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